4-Bromo-2-difluoromethoxy-3-nitrotoluene
Description
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(9)6(12(13)14)7(4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZXDSQJLVANJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211607 | |
| Record name | Benzene, 1-bromo-3-(difluoromethoxy)-4-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804910-61-9 | |
| Record name | Benzene, 1-bromo-3-(difluoromethoxy)-4-methyl-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804910-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-(difluoromethoxy)-4-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview:
This approach involves starting from a suitably substituted toluene derivative, such as 4-methyl-3-nitroaniline or 4-bromo-2-nitrotoluene, and performing halogenation and methoxy substitution reactions.
Key Steps:
- Step 1: Nitration of toluene derivatives to introduce the nitro group at the desired position.
- Step 2: Bromination at the methyl group or aromatic ring, often via electrophilic aromatic substitution, to introduce the bromine atom.
- Step 3: Introduction of the difluoromethoxy group, typically via nucleophilic substitution or diazotization followed by substitution with difluoromethyl reagents.
Experimental Data:
- Nitration of toluene yields 2-nitrotoluene with high selectivity.
- Bromination using hydrogen bromide or N-bromosuccinimide under reflux conditions results in selective bromination at the methyl group or aromatic ring.
- The difluoromethoxy group can be introduced via nucleophilic substitution of appropriate leaving groups with difluoromethyl reagents, such as difluoromethyl iodide.
Note: This route requires careful control of reaction conditions to prevent over-halogenation or unwanted substitutions.
Synthesis via Halogenation of 4-Bromo-2-nitrotoluene
Method Overview:
Starting from 4-bromo-2-nitrotoluene, the key step involves introducing the difluoromethoxy group at the 2-position.
Detailed Procedure:
- Step 1: Synthesis of 4-bromo-2-nitrotoluene, as described in literature, via diazotization and Sandmeyer-type halogenation reactions.
- Step 2: Introduction of the difluoromethoxy group:
- React 4-bromo-2-nitrotoluene with a difluoromethylating reagent, such as difluoromethyl iodide, in the presence of a suitable base (e.g., potassium carbonate) and a catalyst (e.g., copper).
- Use of polar aprotic solvents like dimethylformamide (DMF) enhances nucleophilic substitution efficiency.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Solvent | DMF or acetonitrile |
| Temperature | 80-120°C |
| Reaction Time | 12-24 hours |
| Reagent | Difluoromethyl iodide |
Yield & Efficiency:
The overall yield depends on the purity of starting materials and reaction conditions but can reach up to 70-80% under optimized conditions.
Preparation via Multi-step Synthesis from Chlorotoluene Precursors
Method Overview:
Key Research Findings & Data Tables
| Method | Starting Material | Main Reactions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct substitution | 4-Methyl-3-nitroaniline | Bromination, methoxylation | ~70% | Fewer steps | Requires careful control |
| Halogenation of pre-formed intermediates | 4-bromo-2-nitrotoluene | Difluoromethoxy substitution | 70-80% | High selectivity | Multi-step synthesis needed |
| Multi-step chlorotoluene route | Chlorotoluene derivatives | Nitration, halogenation, nucleophilic substitution | 40-50% overall | Versatile | Longer synthesis time |
Chemical Reactions Analysis
4-Bromo-2-difluoromethoxy-3-nitrotoluene undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include concentrated acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-difluoromethoxy-3-nitrotoluene has a wide range of applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of antitumor agents and other pharmaceuticals.
Materials Science: It is used in the development of electronic devices, explosives, and propellants.
Agrochemicals: It is utilized in the synthesis of various agrochemicals.
Defense Industry: It can be used as an explosive for missiles.
Mechanism of Action
The mechanism of action of 4-Bromo-2-difluoromethoxy-3-nitrotoluene depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely depending on the specific compound it is used to synthesize .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-Bromo-2-difluoromethoxy-3-nitrotoluene with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups | CAS Number |
|---|---|---|---|---|---|
| This compound | C₈H₅BrF₂NO₃ | ~289.04 (estimated) | 2, 3, 4 | -OCHF₂, -NO₂, -Br | Not available |
| 4-Bromo-3-nitrotoluene | C₇H₆BrNO₂ | 216.032 | 3, 4 | -NO₂, -Br, -CH₃ | 5326-34-1 |
| 4-Bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.034 | 2, 4 | -NO₂, -Br, -CH₃ | 60956-26-5 |
| 3-Bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 2, 3 | -NO₂, -Br, -CH₃ | 52414-97-8 |
| 4-Bromo-5-fluoro-2-nitrophenol | C₆H₃BrFNO₃ | 235.99 | 2, 4, 5 | -NO₂, -Br, -F, -OH | 1016234-87-9 |
Key Observations :
- Molecular Weight : The addition of the difluoromethoxy group in the target compound increases its molecular weight (~289.04 g/mol) compared to simpler bromo-nitrotoluenes (~216 g/mol) .
- Substituent Effects: The ortho-difluoromethoxy group (-OCHF₂) introduces steric hindrance and enhanced electron-withdrawing effects compared to methyl (-CH₃) or methoxy (-OCH₃) groups in analogs. This may reduce nucleophilic aromatic substitution (NAS) reactivity but improve thermal stability . The meta-nitro group (-NO₂) directs electrophilic attacks to specific positions, a feature shared with 4-bromo-3-nitrotoluene .
- Halogen Position : Bromine at C4 (as in 4-bromo-3-nitrotoluene) vs. C3 (3-bromo-2-nitrotoluene) alters regioselectivity in cross-coupling reactions .
Nucleophilic Aromatic Substitution (NAS)
- 4-Bromo-3-nitrotoluene : The nitro group at C3 activates the bromine at C4 for substitution, making it a candidate for Suzuki-Miyaura couplings .
- This compound: The electron-withdrawing -OCHF₂ and -NO₂ groups may deactivate the ring, requiring harsher conditions for NAS. However, fluorinated groups can enhance metabolic stability in pharmaceuticals .
Computational Insights
Density functional theory (DFT) studies (e.g., Becke’s hybrid functional ) could predict the electronic structure, bond dissociation energies, and thermochemical stability of these compounds. For example, the -OCHF₂ group’s electron-withdrawing nature may lower the HOMO-LUMO gap compared to -OCH₃ analogs, influencing photochemical reactivity.
Biological Activity
4-Bromo-2-difluoromethoxy-3-nitrotoluene (CAS No. 1804910-61-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity in various biological contexts.
Chemical Structure and Synthesis
The compound features a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene backbone. Its synthesis typically involves halogenation and nitration processes, which can be optimized for yield and purity. The synthesis pathways often include:
- Bromination : Utilizing bromine or brominating agents in the presence of appropriate solvents.
- Fluorination : Achieved through electrophilic fluorination methods or using fluorinated reagents.
- Nitration : Conducted using nitric acid and sulfuric acid under controlled temperatures to prevent over-nitration.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In cellular assays, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values indicate significant potency:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. It acts by inhibiting specific enzymes involved in plant growth regulation, making it a candidate for agricultural applications. Field trials have shown effective weed control with minimal phytotoxicity to crops at concentrations ranging from 50 to 200 g/ha .
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of various halogenated compounds, including this compound. Results indicated that this compound showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.
- Cancer Cell Line Study : Research published in Cancer Letters examined the effects of halogenated aromatic compounds on cancer cell proliferation. The study found that this compound significantly inhibited the growth of MCF-7 cells, leading researchers to propose further investigation into its mechanism of action .
- Herbicidal Trials : A field study conducted by agricultural scientists assessed the herbicidal efficacy of several compounds, including this nitrotoluene derivative. The results demonstrated effective weed suppression without harming neighboring crops, indicating its potential use in integrated pest management strategies .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-difluoromethoxy-3-nitrotoluene with high purity?
- Methodology :
- Step 1 : Begin with toluene derivatives. Introduce the difluoromethoxy group via nucleophilic substitution using ClCF₂O− reagents under anhydrous conditions (e.g., K₂CO₃ in DMF at 80°C).
- Step 2 : Brominate the aromatic ring using FeBr₃ or AlBr₃ as a catalyst in a bromine/CCl₄ mixture. Regioselectivity is critical; meta-directing effects of the nitro group must be considered.
- Step 3 : Nitration should follow bromination to avoid side reactions. Use mixed HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration.
- Purification : Recrystallize using ethanol/water mixtures, and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the difluoromethoxy group (OCHF₂) splits into a triplet (²J₃₄ = ~45–50 Hz) in ¹⁹F NMR.
- IR Spectroscopy : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ = 302.95) and isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br).
- X-ray Crystallography (if crystalline): Resolve bond angles and steric effects .
Advanced Questions
Q. How can DFT calculations resolve contradictory reactivity data in cross-coupling reactions involving this compound?
- Methodology :
- Modeling : Use B3LYP/6-31G(d,p) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps). For example, the nitro group lowers LUMO energy, enhancing electrophilicity.
- Transition State Analysis : Compare activation barriers for Suzuki-Miyaura coupling (Br substituent vs. competing sites).
- Data Contradictions : If experimental yields conflict with predictions, re-evaluate solvent effects (PCM models) or dispersion corrections (e.g., D3BJ) .
Q. How to design experiments probing the electron-withdrawing effects of substituents on the toluene ring?
- Methodology :
- Electrochemical Studies : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to measure reduction potentials of nitro and bromo groups.
- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., nitration) using deuterated vs. non-deuterated substrates.
- Substituent Parameter Analysis : Apply Hammett σ constants (σₘ for nitro, σₚ for Br) to predict regioselectivity .
Q. What strategies mitigate stability issues during storage or reactions?
- Methodology :
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., nitro groups may degrade above 150°C).
- Light Sensitivity : Store in amber vials under N₂; test photostability via UV irradiation (λ = 254 nm) over 24 hours.
- Hydrolytic Stability : Monitor hydrolysis in aqueous buffers (pH 1–13) using LC-MS to detect degradation products (e.g., demethylation of difluoromethoxy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
